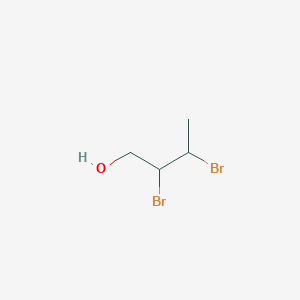

2,3-Dibromobutan-1-ol

Description

Properties

IUPAC Name |

2,3-dibromobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O/c1-3(5)4(6)2-7/h3-4,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUXIYDMQGCCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293194 | |

| Record name | 2,3-Dibromobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4021-75-4 | |

| Record name | NSC87800 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of Butane-1,4-diol

The bromination of butane-1,4-diol represents a straightforward route to 2,3-dibromobutan-1-ol. In this method, butane-1,4-diol is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), under controlled temperatures (0–25°C). The reaction proceeds via electrophilic addition, with the catalyst polarizing the bromine molecule to facilitate selective bromination at the secondary alcohol positions.

Reaction Conditions and Yield :

Mechanistic Insight :

The Lewis acid coordinates to the hydroxyl oxygen, increasing the electrophilicity of the adjacent carbon atoms. Sequential bromination occurs at the C2 and C3 positions, with the reaction terminating at the dibrominated product due to steric hindrance.

Acid-Mediated Bromination of 1,4-Butyne Glycol

An alternative approach involves the bromination of 1,4-butyne glycol (HOCH₂C≡CCH₂OH) under acidic conditions. Sulfuric acid (H₂SO₄) catalyzes the addition of bromine across the triple bond, followed by hydration to yield this compound. This method is notable for its high regioselectivity and minimal by-products.

Optimized Protocol :

- Reactants : 1,4-Butyne glycol (1 equiv), Br₂ (2 equiv)

- Catalyst : H₂SO₄ (pH 1–3)

- Temperature : -5°C to 1°C

- Reaction Time : 6–9 hours

- Yield : 85–90%

Purification :

Crude product is recrystallized from ethanol (EtOH) to achieve >98% purity.

Alkene Dibromination Strategies

Anti-Selective Dibromination of 2-Butene-1,4-diol

The anti-addition of bromine to 2-butene-1,4-diol (HOCH₂CH=CHCH₂OH) provides a stereocontrolled route to the trans-dibrominated product. Pyrrolidine catalysts enhance diastereoselectivity by stabilizing the bromonium ion intermediate, favoring anti-periplanar bromide attack.

Key Parameters :

- Catalyst : Pyrrolidine (10 mol%)

- Reagents : N-Bromosuccinimide (NBS, 2 equiv), succinimide

- Solvent : Tetrahydrofuran (THF)

- Temperature : 25°C

- Diastereomeric Ratio (dr) : >25:1

Limitations :

This method requires anhydrous conditions to prevent hydrolysis of the bromonium intermediate, which could lead to diol by-products.

Electrochemical Bromination

Emerging electrochemical methods utilize bromide salts (e.g., NaBr) in aqueous acidic media to generate bromine in situ. A divided cell with a platinum anode and carbon cathode enables controlled bromine release, minimizing over-bromination.

Advantages :

- Sustainability : Reduced bromine waste.

- Scalability : Suitable for continuous flow reactors.

Current Challenges :

- Yield : 50–60% (lower than conventional methods).

- Product Isolation : Requires extensive extraction due to aqueous reaction media.

Nucleophilic Substitution Reactions

Alkylation of 1,4-Dibromobutane

This compound can be synthesized via the nucleophilic substitution of 1,4-dibromobutane (BrCH₂CH₂CH₂CH₂Br) with water or hydroxide ions. This method is favored in industrial settings due to the commercial availability of 1,4-dibromobutane.

Industrial Protocol :

- Reactants : 1,4-Dibromobutane (1 equiv), H₂O (excess)

- Catalyst : K₂CO₃ (2 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C

- Yield : 70–75%

Side Reactions :

Competing elimination reactions may produce 1,3-butadiene, necessitating precise temperature control.

Stereochemical Considerations

Diastereoselective Synthesis

The stereochemical outcome of this compound synthesis depends on the reaction mechanism:

- SN2 Pathways : Yield racemic mixtures due to backside attack.

- Electrophilic Additions : Anti-addition (e.g., bromonium ion formation) favors threo diastereomers.

Case Study :

Using pyrrolidine as a catalyst in alkene dibromination achieves >90% anti-selectivity, whereas uncatalyzed reactions yield near-equal mixtures of threo and erythro diastereomers.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance efficiency and safety. Key features include:

- Reactor Type : Tubular reactor with in-line mixing.

- Residence Time : 10–15 minutes.

- Throughput : 100–200 kg/hr.

Economic Metrics :

Comparative Analysis of Methods

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Bromination of Diols | Butane-1,4-diol | FeBr₃ | 65–72 | 95 | Low |

| Acid-Mediated Bromination | 1,4-Butyne glycol | H₂SO₄ | 85–90 | 98 | Moderate |

| Alkene Dibromination | 2-Butene-1,4-diol | Pyrrolidine | 70–75 | 97 | High (anti) |

| Nucleophilic Substitution | 1,4-Dibromobutane | K₂CO₃ | 70–75 | 93 | None |

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The bromine atoms can be reduced to form butanol or other derivatives.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of 2,3-dibromobutanoic acid or 2,3-dibromobutanone.

Reduction: Formation of butanol or 2,3-dibromobutane.

Substitution: Formation of 2,3-dihydroxybutan-1-ol or other substituted derivatives.

Scientific Research Applications

2,3-Dibromobutan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromobutan-1-ol involves its reactivity due to the presence of bromine atoms and a hydroxyl group The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions

Comparison with Similar Compounds

Host-Guest Binding Affinity

Binding studies with AAC (P)4-1 in n-octane at 293 K show significant stereochemical influence:

Table 2: Binding Constants and Spectral Data

| Isomer | Ka (M⁻¹) | ΔΔεmax (M⁻¹ cm⁻¹) | ΔΔεsat (M⁻¹ cm⁻¹) |

|---|---|---|---|

| (2R,3R) | 1.17 × 10⁶ ± 0.18 × 10⁶ | 81.5 | 83.0 ± 1.2 |

| (2S,3S) | 2.80 × 10⁵ ± 0.37 × 10⁵ | 65.3 | 74.9 ± 2.0 |

Crystallographic Behavior

Co-crystals exhibit disorder and occupancy variations:

Table 3: Crystal Structure Disorder Analysis

| CCDC ID | Isomer | Occupancy (%) | Disorder Description |

|---|---|---|---|

| 1914837 | (2R,3R) | 66 (major) | Diffuse residual density |

| 1914841 | (2S,3R) | 56 (major), 44 (minor) | Two enantiomers detected |

| 1914842 | (2R,3R) | 68 (major), 24 (minor) | Three disordered positions |

Comparison with Structurally Related Alcohols

While this compound is brominated, alcohols like 3-methylbutan-1-ol (CAS 123-51-3) and 2,3-dimethyl-1-butanol share analogous carbon chains but lack halogen substituents. Key differences include:

- Hazard Profiles: 3-Methylbutan-1-ol: Classified under UN GHS as flammable (Category 3) and harmful if swallowed (Category 4) .

- Reactivity : Bromine atoms in this compound enhance electrophilicity and participation in SN2 reactions, unlike methyl-substituted analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing enantiomerically enriched 2,3-Dibromobutan-1-ol?

- Methodological Answer : Two diastereomers, (2R*,3R*) and (2S*,3R*), can be synthesized via bromination of alkenes using pyridinium tribromide in CCl₄, followed by phase separation, washing, and rotary evaporation . Enantiomeric separation requires sequential reverse-phase and normal-phase HPLC, with four consecutive runs on a chiral column to isolate (±)-8 and (–)-8 enantiomers . Optimization of reaction temperature and catalyst stoichiometry can improve yield and stereoselectivity.

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include δ 3.72–3.59 (m, 2H, CH₂OH) and δ 4.28–4.10 (m, 2H, CHBr₂) in ¹H NMR, with ¹³C NMR confirming Br-bearing carbons at δ 55.8 and 56.1 .

- IR Spectroscopy : O–H stretching (~3400 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) validate functional groups .

- HRMS : Exact mass analysis (e.g., m/z 228.9328 for C₄H₈Br₂O⁺) ensures molecular integrity .

Advanced Research Questions

Q. How do crystallographic disorder and occupancy rates affect structural interpretation in this compound co-crystals?

- Methodological Answer : Single-crystal X-ray diffraction reveals disorder in guest molecules, with occupancies varying between enantiomers. For example, (2R*,3R*)-8 in CCDC-1914837 shows 66% occupancy, while (2S*,3R*)-8 in CCDC-1914841 splits into 56% and 44% occupancies . Residual density peaks (e.g., ~5% unmodeled electron density) suggest unresolved rotamers or alternate conformers. Refinement protocols should prioritize high-resolution data and omit weakly contributing orientations .

Q. What experimental approaches explain the stereochemical dependence of host-guest binding affinities for this compound?

- Methodological Answer : ECD binding isotherms in n-octane reveal (2R,3R)-8 binds AAC (P)4-1 with Kₐ = 1.17·10⁶ ± 0.18·10⁶ M⁻¹ , while (2S,3S)-8 shows weaker affinity (Kₐ = 2.80·10⁵ ± 0.37·10⁵ M⁻¹ ) . Design experiments using variable-temperature CD spectroscopy to correlate ΔΔεₛₐₜ values (83.0 vs. 74.9 M⁻¹ cm⁻¹) with steric and electronic effects of bromine positioning .

Q. How can researchers resolve discrepancies in crystallographic refinement of this compound complexes?

- Methodological Answer : For structures with diffuse residual density (e.g., CCDC-1914842, 68%/24%/8% occupancies), employ twin refinement or multi-conformer models. If refinement fails (e.g., due to weak peaks <5%), omit unresolved components and validate via complementary techniques like solid-state NMR or DFT calculations .

Data Contradiction Analysis

Q. Why do binding constants for this compound stereoisomers differ by an order of magnitude?

- Steric effects : (2R,3R)-8 aligns better with the host cavity.

- Halogen bonding : Bromine orientation in (2R,3R)-8 enhances non-covalent interactions.

- Validate via competitive binding assays with enantiopure analogs and molecular dynamics simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.